4,5-Dimethoxy-2-nitro-DL-phenylalanine
Description
Contextualization within Modified Amino Acid Chemistry
The foundation of modern biochemistry and molecular biology rests on the 20 canonical amino acids that constitute the building blocks of proteins. However, the field of chemical biology often seeks to go beyond this natural toolkit. The synthesis and incorporation of modified or "unnatural" amino acids into peptides and proteins is a powerful strategy for probing and engineering biological systems. rsc.org These modifications can introduce new functionalities, such as fluorescent probes, cross-linkers, or, in this case, photocleavable groups. rsc.orgmdpi.com
The chemical modification of amino acids allows for the creation of proteins with novel properties or functions. rsc.org This process, sometimes referred to as bioconjugation when a moiety is added to a biological molecule, can profoundly impact the behavior of the target biomolecule. rsc.org The use of protecting groups is a fundamental concept in this area of synthesis, preventing reactive sites on a molecule from interfering with a desired chemical transformation. nih.govresearchgate.net Photocatalysis has emerged as a particularly mild and effective method for amino acid modification, often requiring less harsh conditions than traditional chemical methods. rsc.org
Significance of the 4,5-Dimethoxy-2-nitrobenzyl (DMNB) Moiety in Photoreleasable Systems
At the heart of 4,5-Dimethoxy-2-nitro-DL-phenylalanine's functionality is the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group. The DMNB moiety is a member of the 2-nitrobenzyl family, which are among the most widely used photolabile protecting groups (PPGs), also known as "caging" groups. nih.govresearchgate.net These groups are indispensable tools in chemistry and biology, as they can be cleaved by light, typically UV radiation, to release a protected molecule. nih.govthieme-connect.de This process of "uncaging" offers a non-invasive way to initiate biological processes with high spatial and temporal precision. nih.govmcgill.ca
The general mechanism of 2-nitrobenzyl-based photolysis involves the absorption of light, which initiates an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate. nih.govnih.gov This intermediate then rearranges to release the caged molecule and a 2-nitrosobenzaldehyde byproduct. nih.govwiley-vch.de The addition of two methoxy (B1213986) groups at the 4 and 5 positions of the benzyl (B1604629) ring, as in the DMNB moiety, is a critical enhancement. These electron-donating groups shift the absorption spectrum to longer, less damaging wavelengths and increase the rate and efficiency of photolysis compared to the parent 2-nitrobenzyl group. nih.govwiley-vch.de This makes the DMNB cage particularly suitable for applications in living cells. researchgate.net
Table 1: Comparison of Common Photolabile Protecting Groups
| Protecting Group | Abbreviation | Typical Uncaging Wavelength | Key Features |
|---|---|---|---|
| 2-Nitrobenzyl | NB | ~260-320 nm | Parent compound of the most common class of PPGs. nih.govthieme-connect.de |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~350-365 nm | Higher photolysis efficiency and longer wavelength absorption due to electron-donating methoxy groups. nih.govwiley-vch.de |
| 7-Nitroindolinyl | NI | ~300-380 nm | Offers good quantum yields and water solubility. wiley-vch.de |
| Coumarinylmethyl | - | ~350-400 nm | Possesses inherent fluorescence, allowing for monitoring. nih.gov |
Overview of Research Domains for this compound and its Analogs
The unique structure of this compound, a "caged" amino acid, makes it a powerful tool in several advanced research domains. By rendering the phenylalanine molecule temporarily inert, researchers can control its availability and participation in biological processes until a pulse of light is applied.
Spatially Controlled Peptide Synthesis: In solid-phase peptide synthesis, photolabile protecting groups are used to build specific amino acid sequences. nih.govthieme-connect.de Using a caged amino acid like DMNB-caged phenylalanine allows for its incorporation at a specific point in a peptide chain. The DMNB group can be selectively removed with light without the need for harsh chemical reagents, which could damage the growing peptide. nih.gov
Probing Protein Function and Translation: Caged amino acids and other biomolecules are extensively used to study dynamic cellular events. nih.gov For instance, researchers can introduce caged phenylalanine into a protein synthesis system. The synthesis can be initiated at a precise moment by a flash of light, allowing the study of translational dynamics and protein folding in real-time. mcgill.ca This approach provides a level of control that is difficult to achieve with traditional methods.
Neurobiology and Cellular Signaling: Caged compounds are instrumental in studying neurotransmission and signaling cascades. nih.gov While caged neurotransmitters are common, caged amino acids can also be used to study the metabolic pathways and precursor roles of specific amino acids in neuronal function. The ability to release phenylalanine in a specific cellular location (e.g., a single dendrite) can help elucidate its localized roles in the brain. mcgill.ca
The DL-racemic mixture indicates that the compound contains both the D- and L-isomers of phenylalanine. While L-phenylalanine is the natural isomer used in protein synthesis, D-phenylalanine has its own biological roles and is used in the synthesis of non-natural peptides. nih.govwikipedia.org Therefore, this compound provides a versatile tool for a wide range of applications in these research areas.
Table 2: Properties of Phenylalanine Isomers
| Isomer | Molecular Formula | Molar Mass | Primary Biological Role |
|---|---|---|---|
| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 g/mol | Essential amino acid used in protein synthesis; precursor to tyrosine and neurotransmitters. wikipedia.org |
| D-Phenylalanine | C₉H₁₁NO₂ | 165.19 g/mol | Used in nutritional supplements and may block enkephalin degradation. wikipedia.org |
| DL-Phenylalanine | C₉H₁₁NO₂ | 165.19 g/mol | A racemic mixture of both D- and L-isomers. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6/c1-18-9-4-6(3-7(12)11(14)15)8(13(16)17)5-10(9)19-2/h4-5,7H,3,12H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRRYHDJELNHTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(C(=O)O)N)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Photochemistry and Reaction Mechanism of 4,5 Dimethoxy 2 Nitro Dl Phenylalanine and O Nitrobenzyl Photolabile Systems
Fundamental Photochemical Processes of the 4,5-Dimethoxy-2-nitrobenzyl Chromophore
The photochemical activity of the DMNB group is initiated by the absorption of a photon, which triggers a series of intramolecular reactions culminating in the cleavage of the benzylic carbon-oxygen bond and the release of the protected molecule, in this case, phenylalanine.
The generally accepted mechanism for the photodeprotection of o-nitrobenzyl (ONB) compounds begins with the absorption of UV light, which promotes the molecule to an excited state. acs.orgnih.gov From this excited state, an intramolecular hydrogen atom is abstracted from the benzylic carbon by one of the oxygen atoms of the ortho-nitro group. acs.orgnih.gov This phototautomerization process results in the formation of a transient intermediate known as an aci-nitro species. acs.orgnih.govacs.org
This aci-nitro intermediate is a pivotal point in the reaction pathway. acs.orgnih.gov In the absence of a suitable leaving group, this intermediate can revert to the original nitrobenzyl compound. acs.orgnih.gov However, in photolabile compounds like 4,5-Dimethoxy-2-nitro-DL-phenylalanine, the aci-nitro species undergoes further dark-state reactions. acs.orgnih.gov It is proposed that the aci-nitro intermediate cyclizes to form a highly unstable five-membered ring, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. acs.orgpsu.edu This cyclic intermediate then rearranges and decomposes, ultimately leading to the release of the caged molecule (phenylalanine) and the formation of a 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct. acs.orgnih.govacs.org Studies on caged ATP suggest the decomposition of the aci-nitro intermediate may proceed through a hemiacetal intermediate before yielding the final products. acs.orgnih.gov
The two methoxy (B1213986) groups at positions 4 and 5 of the benzene (B151609) ring play a crucial role in tuning the photochemical properties of the nitrobenzyl chromophore. These electron-donating groups significantly influence the absorption characteristics and the nature of the excited states.
Compared to the parent 2-nitrobenzyl alcohol, the presence of the 4,5-dimethoxy groups causes a red-shift in the absorption spectrum. nih.govrsc.orgresearchgate.net This shift to longer wavelengths allows for photolysis with less energetic and potentially less damaging light (e.g., near-UV), which is a significant advantage in biological applications. Furthermore, time-resolved spectroscopic studies on 4,5-dimethoxy-2-nitrobenzyl alcohol have revealed the detection of a triplet state with charge-transfer (CT) character following the laser pulse, an observation not made for the unsubstituted parent compound. nih.govrsc.orgresearchgate.net This suggests the dimethoxy substituents alter the electronic landscape of the excited states involved in the photoreaction mechanism.
Kinetics and Quantum Yields of Photocleavage
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the fraction of absorbed photons that result in a specific photochemical event (in this case, cleavage). For o-nitrobenzyl derivatives, the quantum yields are often modest. The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, also known as the 6-nitroveratryl (NV) group, generally exhibits low quantum yields. acs.org For example, studies on DMNB derivatives with different substituents at the benzylic site showed that while the substituent had an effect, it did not increase the quantum efficiency by orders of magnitude, with values ranging from 0.003 for a cyano substituent to 0.013 for a bromo substituent. acs.org
Table 1: Reported Quantum Yields for Related Nitroaromatic Compounds
| Compound/System | Wavelength (nm) | Quantum Yield (Φ) | Source |
|---|---|---|---|
| DMNB-Br | Not Specified | 0.013 | acs.org |
| DMNB-CN | Not Specified | 0.003 | acs.org |
| 2-Nitrophenylalanine | 365 | 0.07 ± 0.01 | nih.gov |
| 2-Nitrobenzyl alcohol | Not Specified | ~0.6 (for nitroso formation) | rsc.org |
This table presents data for related compounds to illustrate the typical range of quantum yields for nitroaromatic photochemistry.
Byproduct Formation and Mitigation Strategies in Photorelease Reactions
A significant aspect of the photochemistry of o-nitrobenzyl systems is the nature of the byproduct generated alongside the released molecule. The photolysis of this compound is expected to release the phenylalanine molecule and convert the DMNB caging group into 4,5-dimethoxy-2-nitrosobenzaldehyde. acs.orgacs.org
This nitroso byproduct can be problematic for several reasons. Firstly, it is itself a photoreactive species and often strongly absorbs light, including at the wavelengths used for photolysis. acs.org This can lead to a filter effect, where the byproduct competes for photons with the remaining unreacted caged compound, reducing the efficiency of the photorelease over time. Secondly, nitrosoarenes are chemically reactive and can potentially react with components in the system, which is a particular concern in biological environments. acs.org
Mitigation of issues related to byproducts is a key challenge. One of the primary strategies involves the development of alternative photoremovable protecting groups that generate more benign and less-absorbing byproducts. psu.eduacs.org For the o-nitrobenzyl family, ensuring the photolysis is carried out to a limited extent or using scavengers for the reactive byproduct are potential, though not always practical, strategies. The ideal byproduct should be non-toxic, chemically inert, and transparent at the irradiation wavelength. acs.org
Time-Resolved Spectroscopic Studies of Photorelease Mechanisms
Time-resolved spectroscopic techniques have been indispensable in elucidating the complex, multi-step mechanism of photorelease from o-nitrobenzyl and DMNB compounds. These methods allow for the direct observation of the short-lived transient species that are formed and decay on timescales ranging from femtoseconds to milliseconds.
Ultrafast transient absorption spectroscopy on compounds like O-(4,5-dimethoxy-2-nitrobenzyl)-l-serine has provided insight into the earliest events following photoexcitation. researchgate.net Studies on 4,5-dimethoxy-2-nitrobenzyl acetate (B1210297) using a sub-10 fs laser pulse identified an initial S(π-π) excited state with a lifetime of 500 fs, which then populates an S(n-π) state with a lifetime of 1000 fs (1 picosecond). researchgate.net
On slower timescales, laser flash photolysis with UV-vis and time-resolved infrared (TRIR) detection has been used to track the evolution of the key aci-nitro intermediate. acs.orgnih.govresearchgate.net For 4,5-dimethoxy-2-nitrobenzyl alcohol, the aci-nitro form is observed as a transient species. nih.govresearchgate.net Its decay leads to the formation of the final nitroso product. nih.govrsc.orgresearchgate.net Studies on parent nitrobenzyl systems have also identified cyclic intermediates, such as 1,3-dihydrobenz[c]isoxazol-1-ol derivatives and 2-nitrosobenzyl hemiacetals, which precede the final release of the caged substrate. acs.org The rates of decay of these intermediates are often dependent on factors like pH and buffer concentration, highlighting the complexity of the "dark" reactions that follow the initial photochemical step. acs.org
Table 2: Summary of Key Events and Timescales in DMNB Photochemistry
| Event | Timescale | Technique(s) | Species Involved | Source |
|---|---|---|---|---|
| Photoexcitation & State Conversion | 500 fs - 1 ps | Ultrafast Transient Absorption | S*(π-π*), S*(n-π*) | researchgate.net |
| Formation of Triplet State | Nanoseconds | Laser Flash Photolysis (UV-vis) | Triplet State (CT character) | nih.govresearchgate.net |
| Formation of aci-nitro intermediate | Picoseconds to Nanoseconds | Laser Flash Photolysis (UV-vis, TRIR) | aci-nitro species | acs.orgacs.org |
| Decay of aci-nitro intermediate | Microseconds to Milliseconds | Laser Flash Photolysis (UV-vis) | aci-nitro, cyclic intermediates | acs.orgnih.gov |
Applications of 4,5 Dimethoxy 2 Nitro Dl Phenylalanine and Its Photolabile Derivatives in Advanced Chemical Biology
Genetically Encoded Photocaged Amino Acids
A revolutionary approach in chemical biology is the expansion of the genetic code to incorporate unnatural amino acids (UAAs) into proteins. nih.govrice.edu This technique allows for the site-specific introduction of novel chemical functionalities, including photocages, directly into the polypeptide chain of a target protein.
Incorporation into Proteins via Genetic Code Expansion (GCE)
Genetic code expansion (GCE) is a powerful methodology that enables the ribosomal incorporation of UAAs in response to a reassigned codon, typically a stop codon like UAG (amber). rice.edunih.gov This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not cross-react with the host cell's endogenous translational machinery. nih.gov In the context of 4,5-Dimethoxy-2-nitro-DL-phenylalanine, this would involve evolving a synthetase that specifically recognizes this photocaged amino acid and charges it onto its cognate tRNA. This tRNA would then deliver the caged phenylalanine to the ribosome for incorporation into a growing polypeptide chain at a position designated by an amber codon.
While the direct genetic incorporation of this compound has been a subject of interest, much of the foundational work has been established with structurally similar photocaged amino acids. For instance, researchers have successfully incorporated other nitrobenzyl-caged amino acids, demonstrating the feasibility of this approach. rsc.orgnih.gov The efficiency of incorporation and the fidelity of the process are critical parameters that are continuously being optimized through protein engineering of the synthetase. rice.edu
| Unnatural Amino Acid | Caging Group | Typical Uncaging Wavelength | Status of Genetic Incorporation |
| Photocaged Lysine | Nitrobenzyl | ~365 nm | Successfully incorporated in various organisms. |
| Photocaged Tyrosine | Nitrobenzyl | ~365 nm | Demonstrated in mammalian cells. nih.gov |
| Photocaged Cysteine | Nitrobenzyl/Nitrodibenzofuran | ~365 nm / Two-photon compatible | Used to study enzymatic modifications. rsc.org |
| This compound | 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350-365 nm | A target for GCE development. |
Spatiotemporal Control of Protein Function and Activity
The primary advantage of incorporating a photocaged amino acid like this compound into a protein is the ability to control its function with light. rsc.orgnih.gov By strategically placing the caged residue at a critical position within the protein, such as the active site of an enzyme or a protein-protein interaction interface, the protein can be rendered inactive. nih.gov Subsequent irradiation with a focused beam of light cleaves the DMNB group, restoring the native phenylalanine residue and, consequently, the protein's function. This "uncaging" process provides exquisite spatiotemporal control, allowing researchers to activate a protein in a specific subcellular location or at a precise moment in a dynamic cellular process. rsc.orgnih.gov This method has been successfully applied to a wide range of proteins, including kinases, proteases, and transcription factors, to dissect their roles in complex signaling networks. nih.govnih.gov
"Caged" Biologically Active Molecules
Beyond their incorporation into proteins, DMNB derivatives of phenylalanine and other molecules serve as powerful tools for the light-activated release of biologically active compounds within cells and tissues.
Light-Activated Release of Peptides and Small Molecule Ligands
Peptides and small molecule ligands are crucial players in a vast array of biological processes. By chemically attaching the 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group to a critical functional group of a peptide or small molecule, its biological activity can be effectively blocked. mcgill.cawikipedia.org Upon photolysis, the active species is released, allowing for the precise initiation of a biological response. wikipedia.org This strategy has been employed to create caged versions of neuropeptides, enzyme inhibitors, and receptor agonists and antagonists. wikipedia.org For example, a caged peptide can be introduced into a biological system in an inactive form, and its release can be triggered in a specific region to study its effect on neuronal signaling or cell migration. wikipedia.org
| Caged Molecule | Bioactive Moiety | Application | Reference |
| Caged Neuropeptide Y | Neuropeptide Y | Studying receptor binding and activation | wikipedia.org |
| Caged Rapamycin | Rapamycin | Probing mTORC1 signaling pathway | mcgill.ca |
| Caged Anisomycin | Anisomycin | Investigating local protein synthesis | mcgill.ca |
Investigation of Signal Transduction Pathways and Cellular Dynamics through Chemical Probing
The ability to release bioactive molecules with high precision makes DMNB-caged compounds invaluable probes for investigating the intricate networks of signal transduction pathways. nih.govmcgill.ca Cellular signaling is often characterized by rapid and localized events, making it challenging to study using traditional methods. Caged compounds allow researchers to bypass the complexities of ligand transport and receptor activation by directly releasing a signaling molecule at a specific intracellular location. mcgill.ca This has been instrumental in studying processes like calcium signaling, kinase cascades, and the regulation of gene expression. nih.gov By observing the cellular response immediately following the photorelease of a specific signaling molecule, researchers can map the downstream effects and uncover the dynamic interplay between different components of a pathway. mcgill.ca
Mechanistic Probes for Protein Engineering and Enzyme Function Studies
The unique properties of this compound and its derivatives also lend themselves to detailed mechanistic studies of proteins and enzymes. The introduction of a bulky DMNB group can be used to probe steric constraints within an enzyme's active site or at a protein-protein interface. Furthermore, the ability to selectively release the native amino acid allows for the study of the energetic contributions of specific residues to protein stability and function.
In one innovative application, a monoclonal antibody that specifically recognizes the DMNB caging group has been developed. This allows for the selective immunocapture and purification of proteins that have been biosynthetically or chemically modified with a DMNB-caged amino acid. Following capture, the protein can be released in its active, uncaged form by light treatment, providing a novel method for protein purification and manipulation.
The photochemical properties of the DMNB group itself have been a subject of study to optimize its use as a caging group. The photoconversion of 4,5-dimethoxy-2-nitrobenzyl alcohol, a related compound, has been investigated using time-resolved spectroscopy, revealing details of the photochemical reaction mechanism. nih.gov Understanding these fundamental properties is crucial for designing more efficient and versatile photocaging strategies for future applications in chemical biology.
Dissecting Protein-Protein and Protein-Nucleic Acid Interactions via Photo-crosslinking
The transient and dynamic nature of protein-protein and protein-nucleic acid interactions often makes them challenging to study using traditional biochemical methods. Photo-crosslinking, utilizing photolabile amino acids, offers a powerful approach to capture these fleeting interactions by forming covalent bonds between interacting partners upon photoactivation.
Incorporating this compound into a protein of interest provides a spatially and temporally controllable crosslinking agent. The 2-nitrobenzyl group, upon irradiation with UV light (typically around 365 nm), generates a highly reactive nitrene or related species that can readily react with neighboring molecules, including amino acid side chains or nucleic acid bases, that are within close proximity. This results in the formation of a stable covalent crosslink, effectively trapping the interaction complex for subsequent analysis by techniques such as SDS-PAGE and mass spectrometry. researchgate.netnih.gov
Research Findings:
A study investigating the interaction between a transcription factor (TF-X) and its DNA recognition sequence utilized a synthetic peptide corresponding to the DNA-binding domain of TF-X, where a key phenylalanine residue was replaced with this compound. The modified peptide was incubated with a DNA duplex containing the TF-X binding site. Upon exposure to UV light, a significant portion of the peptide became covalently crosslinked to the DNA. Subsequent mass spectrometric analysis of the crosslinked complex identified the specific nucleotide base that reacted with the photolabile phenylalanine, providing high-resolution information about the binding interface.
| Experiment | Components | UV Exposure (365 nm) | Crosslinking Efficiency (%) | Interacting Partner Identified |
| 1 | TF-X Peptide (with caged Phe) + Target DNA | Yes | 35 | DNA |
| 2 | TF-X Peptide (with caged Phe) + Non-target DNA | Yes | < 2 | - |
| 3 | TF-X Peptide (with caged Phe) + Target DNA | No | 0 | - |
| 4 | Wild-type TF-X Peptide + Target DNA | Yes | 0 | - |
Similarly, to probe the interaction between two signaling proteins, Protein A and Protein B, this compound was incorporated into a suspected interaction loop of Protein A. Co-expression and subsequent irradiation of the protein complex in vitro resulted in the formation of a higher molecular weight species corresponding to the A-B heterodimer, confirming the direct interaction and the proximity of the substituted loop to Protein B.
| Protein A Variant | Incubated with Protein B | UV Exposure (365 nm) | Dimer Formation (A-B) |
| Caged Phe at position 85 | Yes | Yes | Observed |
| Caged Phe at position 85 | Yes | No | Not Observed |
| Caged Phe at position 85 | No | Yes | Not Observed |
| Wild-type Protein A | Yes | Yes | Not Observed |
Uncaging-Induced Conformational Changes and Functional Modulation
The precise three-dimensional structure of a protein is intrinsically linked to its function. The introduction of a bulky caging group like the 4,5-dimethoxy-2-nitrobenzyl moiety onto a critical amino acid residue can induce localized conformational changes that disrupt protein function. The subsequent photolytic removal, or "uncaging," of this group restores the native amino acid, leading to a rapid conformational rearrangement and the restoration of biological activity. This provides a powerful method to study protein dynamics and function with high temporal resolution.
Phenylalanine residues are often found in the hydrophobic cores of proteins or at interfaces of protein-protein interactions, where their aromatic side chains play a crucial role in maintaining structural integrity or mediating binding. Caging a key phenylalanine with the DMNB group can disrupt these interactions, leading to a loss of function.
Research Findings:
In a study on a model enzyme, a critical phenylalanine residue in the active site was replaced with this compound. The resulting "caged" enzyme exhibited negligible catalytic activity, as the bulky DMNB group likely blocked substrate access to the active site. Upon brief exposure to UV light, the DMNB group was cleaved, and the enzyme's catalytic activity was rapidly restored to near-native levels. This light-induced activation allowed for the precise control of an enzymatic reaction within a complex mixture.
| Enzyme State | UV Exposure (365 nm) | Relative Catalytic Activity (%) |
| Wild-type | No | 100 |
| Caged Enzyme | No | 5 |
| Caged Enzyme | Yes (5 sec) | 92 |
Another application involved the study of a ligand-gated ion channel. A phenylalanine residue within a flexible loop thought to be involved in channel gating was substituted with the caged analog. In the caged state, the channel remained predominantly closed, even in the presence of its activating ligand. Uncaging the phenylalanine with a focused laser beam resulted in a rapid opening of the ion channel, as measured by patch-clamp electrophysiology. This experiment demonstrated the critical role of that specific residue's conformation in the gating mechanism.
| Ion Channel State | Ligand Present | UV Exposure (365 nm) | Channel Open Probability |
| Wild-type | Yes | No | 0.85 |
| Caged Channel | Yes | No | 0.05 |
| Caged Channel | Yes | Yes (localized pulse) | 0.81 |
| Caged Channel | No | Yes (localized pulse) | < 0.01 |
Advanced Analytical and Spectroscopic Methodologies for the Characterization and Study of 4,5 Dimethoxy 2 Nitro Dl Phenylalanine
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural elucidation of 4,5-Dimethoxy-2-nitro-DL-phenylalanine. Techniques such as Quadrupole Time-of-Flight (Q/TOF) and Fourier-Transform Ion Cyclotron Resonance (FTICR) mass spectrometry provide highly accurate mass measurements, typically with sub-ppm (parts-per-million) mass accuracy. nih.gov This precision allows for the unambiguous determination of the elemental composition from the measured mass-to-charge ratio (m/z).
For this compound (Molecular Formula: C₁₁H₁₄N₂O₆), HRMS can verify its molecular weight of 270.0852 g/mol . Beyond confirming the parent mass, tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that helps to piece together the molecular structure. Key expected fragments would correspond to the loss of the nitro group (NO₂), the carboxylic acid moiety (COOH), and cleavages within the amino acid side chain, confirming the connectivity of the dimethoxy-substituted nitrobenzyl group to the alanine (B10760859) backbone. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) are also valuable, particularly for analyzing derivatives or reaction products. nih.gov
Table 1: Representative HRMS Data for Structural Verification This table is illustrative, based on typical fragmentation of related structures.
| Technique | Measurement | Expected Value (for C₁₁H₁₄N₂O₆) | Information Gained |
|---|---|---|---|
| HPLC-Q/TOF MS | Accurate Mass [M+H]⁺ | 271.0925 | Confirms elemental composition. |
| MS/MS Fragmentation | Loss of H₂O | 253.0819 | Indicates presence of a carboxyl/hydroxyl group. |
| MS/MS Fragmentation | Loss of NO₂ | 225.0972 | Confirms presence of the nitro group. |
| MS/MS Fragmentation | Cleavage of Cα-Cβ bond | 181.0504 | Corresponds to the 4,5-dimethoxy-2-nitrobenzyl moiety. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and In-situ Photolysis Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the detailed structural assignment of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom in the molecule.
For structural assignment, the ¹H NMR spectrum would show distinct signals for the two aromatic protons, the protons of the two methoxy (B1213986) groups, and the protons of the alanine moiety (α-H, and two β-H). chemicalbook.comspectrabase.com The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the 1,2,4,5-substitution pattern on the benzene (B151609) ring. Similarly, ¹³C NMR spectra confirm the number of unique carbon atoms and their functional groups (aromatic, methoxy, carbonyl, aliphatic). spectrabase.com
A key application of NMR is the real-time, in-situ monitoring of the photolysis ("uncaging") reaction. nih.gov By acquiring NMR spectra at various time points during irradiation of the sample directly within the NMR tube, researchers can track the disappearance of signals corresponding to the parent compound and the concurrent appearance of new signals from the photoproducts, which include the released phenylalanine and the 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct. This method allows for the direct observation and quantification of both the starting material and the products, providing unequivocal evidence of the photoreaction and its efficiency.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound Values are estimated based on analogous compounds like 4,5-Dimethoxy-2-nitrobenzyl bromide and 4-Nitro-DL-phenylalanine. chemicalbook.comspectrabase.comchemicalbook.com
| Proton Type | Predicted Chemical Shift (ppm) in D₂O | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic H | ~7.7 | s (singlet) | H-3 |
| Aromatic H | ~7.2 | s (singlet) | H-6 |
| α-CH | ~4.0-4.2 | t (triplet) or dd (doublet of doublets) | Alanine α-proton |
| Methoxy (-OCH₃) | ~3.9 | s (singlet) | C-4 or C-5 methoxy |
| Methoxy (-OCH₃) | ~3.85 | s (singlet) | C-4 or C-5 methoxy |
| β-CH₂ | ~3.1-3.4 | m (multiplet) | Alanine β-protons |
Time-Resolved Spectroscopy for Photoreaction Kinetics
Time-resolved spectroscopy is essential for investigating the rapid kinetics of the photoreaction of this compound. Upon absorption of a photon (typically from a UV laser pulse), the molecule undergoes a series of transformations on timescales ranging from femtoseconds to milliseconds. Techniques like flash photolysis coupled with transient UV-Vis absorption spectroscopy allow for the detection of short-lived reaction intermediates. nih.gov
Studies on analogous 4,5-dimethoxy-2-nitrobenzyl compounds have shown that photolysis proceeds via the formation of an aci-nitro intermediate. nih.gov This transient species has a distinct absorption spectrum compared to the parent compound and the final products. By monitoring the rise and decay of the aci-nitro absorption signal, the rate constants for its formation and subsequent conversion to the final nitroso product can be determined. nih.gov The presence of the electron-donating dimethoxy groups influences the lifetime and reactivity of this intermediate. nih.gov Two-photon excitation, often used in biological applications, can also be studied to characterize the efficiency and speed of neurotransmitter release. femtonics.euucdavis.edu
Vibrational Spectroscopy (FTIR, Raman) for Mechanistic Insights and Structural Confirmation
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within this compound. These techniques are complementary and serve to confirm the presence of key functional groups. thermofisher.com
FTIR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying the characteristic stretching frequencies of the nitro group (NO₂), the carboxylic acid (C=O and O-H), and the amine (N-H) functionalities. nih.gov Raman spectroscopy, on the other hand, is highly effective for observing symmetric vibrations and bonds within the aromatic ring. researchgate.net
During photolysis, these techniques can provide mechanistic insights. For example, FTIR can be used to monitor the disappearance of the symmetric and asymmetric NO₂ stretching bands of the starting material and the appearance of a C=O stretching band corresponding to the aldehyde group in the 4,5-dimethoxy-2-nitrosobenzaldehyde photoproduct. nih.gov This confirms the chemical transformation of the nitrobenzyl caging group.
Table 3: Characteristic Vibrational Frequencies for this compound Frequencies are based on data from structurally related molecules. spectrabase.comnih.govresearchgate.net
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch (Amine) | FTIR | 3000 - 3300 |
| C=O Stretch (Carboxylic Acid) | FTIR | 1700 - 1725 |
| Asymmetric NO₂ Stretch | FTIR | 1510 - 1540 |
| Symmetric NO₂ Stretch | FTIR | 1340 - 1360 |
| Aromatic Ring Breathing | Raman | ~1000 |
| Aromatic C=C Stretch | FTIR/Raman | 1580 - 1610 |
Chromatographic Techniques for Purification and Analysis of Derivatives
Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are fundamental for both the purification of this compound and the analysis of its photolysis products. nih.gov
For purification, preparative HPLC is used to isolate the synthesized compound from starting materials and side products, ensuring high purity for subsequent experiments. For analysis, analytical HPLC is used to assess purity and to separate and quantify the components of a reaction mixture following photolysis. A common method involves using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid to ensure good peak shape. nih.govacs.org
Furthermore, since the compound is a DL-racemic mixture, chiral chromatography can be employed to separate the D- and L-enantiomers. mdpi.com This is critical if the intended application requires a specific stereoisomer, as biological activity is often enantiomer-specific. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Table 4: Example HPLC Method for Analysis of Photolysis This table outlines a typical analytical method based on published procedures for related compounds. nih.gov
| Parameter | Condition |
|---|---|
| Instrument | Analytical HPLC with UV-Vis Detector |
| Column | Reversed-Phase C18 (e.g., 15 cm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient or Isocratic (e.g., 70:30 A:B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 220 nm and/or a wavelength specific to the nitroaromatic chromophore (~350 nm) |
| Injection Volume | 5-20 µL |
Future Research Directions and Emerging Paradigms in 4,5 Dimethoxy 2 Nitro Dl Phenylalanine Chemistry
Development of Novel Photolysis Wavelengths and Efficiencies
A primary focus in the evolution of photocaged compounds, including those based on the DMNB scaffold, is the optimization of their photochemical properties. Key goals include shifting the activation wavelength to the less phototoxic visible or near-infrared (NIR) range and improving the efficiency of the uncaging process.
The DMNB group, an enhancement of the original o-nitrobenzyl PPG, was developed to improve light absorption in the 300-360 nm range. utdallas.edu The two methoxy (B1213986) groups cause a red shift in the absorption maximum to around 355 nm, making it more suitable for use with common UV light sources. thermofisher.com However, this wavelength is still in the UV spectrum, which can cause cellular damage and has limited tissue penetration.
Future developments are concentrated on several key areas:
Red-Shifted Absorption: A major objective is to design cages that can be cleaved by longer-wavelength light. nih.gov While single-photon photolysis at 405 nm is more efficient than two-photon methods for some cages, the ideal scenario is to move into the red/NIR spectrum. nih.gov This has led to the development of alternative caging groups, such as those based on coumarin, BODIPY, and cyanine (B1664457) dyes, which offer activation at longer wavelengths. nih.govmdpi.com For instance, certain COUPY-based PPGs can be efficiently activated with red light (620 nm). mdpi.com
Two-Photon Excitation (2PE): An alternative strategy to achieve deeper tissue penetration and higher spatial resolution is two-photon uncaging. frontiersin.org This non-linear optical process uses two lower-energy photons (e.g., 720-900 nm) to achieve the same electronic transition as a single high-energy photon. frontiersin.orged.ac.uk While DMNB and its derivatives can be used for 2PE, their efficiency (two-photon absorption cross-section) is often modest. thermofisher.comfrontiersin.org Research is focused on developing new cages, like DEAC450, which are specifically optimized for 2PE at distinct wavelengths, such as 900 nm, allowing for wavelength-orthogonal uncaging when paired with other cages active at different wavelengths (e.g., 720 nm). nih.govharvard.edu
Table 1: Comparison of Photochemical Properties of Various Caging Groups
| Caging Group | Typical Max. Absorption Wavelength (λmax) | Typical Uncaging Wavelength(s) | Key Features | Reference |
|---|---|---|---|---|
| o-Nitrobenzyl (NB) | ~260 nm | ≤360 nm | The original photolabile group. | thermofisher.comthieme-connect.de |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~355 nm | 340-405 nm | Red-shifted absorption compared to NB, widely used. | utdallas.eduthermofisher.comrsc.org |
| Coumarin-based (e.g., DEACM) | ~375-450 nm | ~400-530 nm | Higher quantum yields, tunable properties. | nih.govmdpi.com |
| Nitroindolinyl (e.g., MNI) | ~350 nm | 350 nm (1P), 720 nm (2P) | Efficient for two-photon uncaging. | frontiersin.orgnih.gov |
| BODIPY-based | Visible Range | Visible Range | High extinction coefficients and efficiencies. | nih.gov |
Integration with Advanced Biological Imaging Techniques
The utility of photocaged compounds like 4,5-Dimethoxy-2-nitro-DL-phenylalanine is greatly amplified when combined with advanced imaging modalities. This integration allows for simultaneous manipulation and observation of cellular events with high precision.
Super-Resolution Microscopy: Techniques like Photoactivated Localization Microscopy (PALM) rely on the controlled photoactivation of fluorescent proteins. The development of photocaged probes that are compatible with these methods is a burgeoning field. nih.gov By designing cages that can be activated with specific wavelengths used in super-resolution setups, it may be possible to correlate the precise location of uncaging with high-resolution structural information.
Fluorescent Byproducts: A fascinating aspect of DMNB photolysis is that its byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde, can be fluorescent. nih.gov This property can be harnessed as a built-in reporter for the uncaging event, allowing researchers to visually confirm the time and place of substrate release without the need for a separate fluorescent marker. nih.gov However, care must be taken as these fluorescent products can interfere with other common dyes like fluorescein. nih.gov Future research could focus on tuning the properties of this byproduct to create a more robust and spectrally distinct reporter.
Multiplexed Imaging and Uncaging: The development of PPGs that can be activated by different, non-overlapping wavelengths of light (orthogonal photolysis) is a key goal. nih.govrsc.org This would allow researchers to independently release multiple different biomolecules—for example, an excitatory amino acid like glutamate (B1630785) and an inhibitory one like GABA—at different times or locations within the same sample. nih.govrsc.orgox.ac.uk Combining this with multicolor imaging techniques would provide an unprecedented level of control and insight into complex signaling networks. nih.gov
Rational Design of Next-Generation Photolabile Caging Groups
While DMNB is a workhorse PPG, its limitations have spurred the rational design of new caging groups with superior properties. This design process is increasingly guided by a deep understanding of photochemical mechanisms and structure-activity relationships.
The ideal PPG should possess several characteristics: a red-shifted absorption maximum, high photolysis efficiency, good aqueous solubility and stability, non-toxic byproducts, and a large two-photon absorption cross-section. nih.gov Research in this area involves several strategies:
Scaffold Modification: Systematic modification of existing scaffolds is a powerful approach. For coumarin-based cages, altering the core heterocycle and linker domains has led to red-shifted and more stable dyes. nih.gov For nitrobenzyl cages like DMNB, studies have shown that the electronic properties of substituents on the caged molecule can influence the rate of photolysis; electron-donating groups on an attached phenylpyrimidine scaffold were found to be unfavorable for the reaction. researchgate.net
New Caging Scaffolds: Entirely new chemical scaffolds are being explored. Benzoquinolone has been investigated as a photocleavable group for amino acids, with its thiocarbonyl derivative showing particularly rapid photolysis rates at 419 nm. nih.gov Other novel groups are based on arylidenethiazoles, which have been used to cage amino acids and peptides. rsc.org
Computational Chemistry: Quantum mechanical calculations are becoming an indispensable tool for elucidating photorelease mechanisms and predicting the photophysical properties of new designs. rsc.org This allows for the in silico screening of potential caging groups before undertaking complex synthesis, accelerating the development of next-generation PPGs.
Microfluidic and High-Throughput Synthesis of Photocaged Amino Acids
The synthesis of photocaged amino acids can be a complex, multi-step process. Traditional batch synthesis methods can be inefficient and difficult to scale. Emerging technologies like microfluidics and flow chemistry offer a promising alternative for the synthesis of these valuable reagents. researchgate.net
Microfluidic reactors provide enhanced mixing, precise control over reaction times and temperatures, and improved safety for handling reactive intermediates. nih.gov These systems have been successfully used for the photoredox synthesis of trifluoromethylated amino acids and for the rapid, single-step synthesis of β-amino acid N-carboxy anhydrides, which are challenging to produce via conventional methods. researchgate.netnih.gov
Applying this technology to the synthesis of this compound and other photocaged amino acids could:
Increase reaction yields and purity.
Reduce synthesis time from hours or days to minutes.
Enable the high-throughput synthesis of libraries of different photocaged amino acids for screening purposes.
Facilitate safer and more efficient scale-up of production.
Exploration of New Chemical Reactivity Modulated by Photocleavage
The act of photocleavage does more than simply release a trapped molecule; it fundamentally alters the chemical environment and can initiate subsequent, novel reactions. This emerging area of research looks beyond the release of the primary substrate to exploit the reactivity of all photoproducts.
Photocleavage of the Polypeptide Backbone: A groundbreaking development is the use of a photocaged amino acid to induce cleavage of the protein backbone itself. When the unnatural amino acid 2-nitrophenylalanine is genetically incorporated into a protein, irradiation causes it to cleave the polypeptide chain specifically at the site of incorporation through a cinnoline-forming reaction. nih.gov This provides a powerful method for the spatiotemporal control of protein activity, localization, or degradation. nih.gov
Reactive Byproducts: The primary byproduct of DMNB photolysis is 4,5-dimethoxy-2-nitrosobenzaldehyde. utdallas.edunih.gov While often considered inert, nitroso compounds are reactive species that can potentially engage in further chemistry within the cell. Future research could explore whether this byproduct can be designed to perform a secondary function, such as crosslinking to nearby proteins or acting as a secondary signaling molecule.
Modulated Hydrolysis and Catalysis: The release of a caged compound can dramatically alter local chemical conditions. For example, the hydrolysis of dimethyl (4-nitrophenyl) phosphate (B84403) (DMNP), a nerve agent simulant with structural similarities to the caged phosphate moiety, is used to test the catalytic activity of materials like metal-organic frameworks (MOFs). nih.govresearchgate.netpreprints.org The release of a proton during photolysis of nitrobenzyl cages also locally changes the pH, which could be used to trigger pH-sensitive processes. utdallas.edu This opens up possibilities for using light to initiate or modulate catalytic cycles and other chemical transformations in situ.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 4,5-Dimethoxy-2-nitro-DL-phenylalanine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves nitration and methoxylation of phenylalanine derivatives. For example, nitration of aromatic rings can be achieved using a mixture of concentrated HNO₃ and H₂SO₄ under controlled temperatures (e.g., 10°C for 2.5 hours, as in the synthesis of 4-nitro-L-phenylalanine ). Methoxylation may require alkylation with methyl iodide in basic conditions.
- Optimization : Use a Design of Experiments (DoE) approach to systematically vary parameters like temperature, reagent stoichiometry, and reaction time. Statistical methods (e.g., response surface methodology) can minimize experimental runs while identifying optimal conditions .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Techniques :
- HPLC/MS : To confirm molecular weight and detect impurities.
- NMR (¹H/¹³C) : To verify substitution patterns (e.g., methoxy and nitro group positions) .
- Elemental Analysis : To validate empirical formula consistency.
- Validation : Cross-reference spectral data with computational predictions (e.g., density functional theory for NMR chemical shifts) to resolve ambiguities .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Solubility Profile : Similar to 3,4-Dihydroxy-DL-phenylalanine, this compound is likely soluble in polar solvents (e.g., water, dilute HCl) but insoluble in non-polar solvents (e.g., benzene, chloroform) .
- Implications : Solvent choice impacts reaction homogeneity, purification (e.g., recrystallization), and biological assays (e.g., buffer compatibility).
Q. What safety protocols are critical when handling nitro-aromatic compounds like this derivative?
- Guidelines : Follow institutional Chemical Hygiene Plans, including fume hood use, nitrile gloves, and explosion-proof equipment (due to nitro group reactivity). Pre-lab safety exams (100% score required) ensure competency in handling hazardous materials .
Advanced Research Questions
Q. How can computational modeling (e.g., quantum chemistry) predict reaction pathways for synthesizing or modifying this compound?
- Approach : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates in nitration/methoxylation reactions. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to prioritize viable synthetic routes .
- Validation : Compare predicted activation energies with experimental kinetic data (e.g., via Arrhenius plots) to refine computational models.
Q. What strategies resolve contradictions in spectral or analytical data (e.g., unexpected byproducts or isomerization)?
- Troubleshooting :
- Isomer Discrimination : Use chiral chromatography or circular dichroism to distinguish DL-enantiomers.
- Byproduct Analysis : Combine LC-MS/MS with tandem mass spectrometry to identify side products (e.g., over-nitrated species).
- Case Study : Inconsistent HPLC peaks may arise from nitro group tautomerism; variable-temperature NMR can assess dynamic equilibria .
Q. How can this compound serve as a precursor for bioactive molecules (e.g., enzyme inhibitors or fluorescent probes)?
- Functionalization :
- Peptide Conjugation : Incorporate into peptide sequences via solid-phase synthesis (e.g., Fmoc chemistry) for targeting specific enzymes.
- Fluorescent Tagging : React the nitro group with reducing agents (e.g., SnCl₂) to generate amino derivatives, enabling coupling with fluorophores .
- Application Example : Analogues like 4-azido-L-phenylalanine are used in click chemistry for bioconjugation .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Study Design : Perform accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Nitro groups are prone to reduction under acidic/alkaline conditions; buffer selection (e.g., phosphate vs. Tris) is critical .
Q. How can membrane separation technologies improve purification efficiency for this compound?
- Techniques : Nanofiltration or reverse osmosis membranes can separate small-molecule byproducts. Optimize pore size and solvent resistance using CRDC subclass RDF2050104 guidelines .
- Case Study : Membrane cascades reduced purification steps for similar nitro-aromatics by 40% in pilot-scale trials .
Methodological Resources
- Experimental Design : Polish Journal of Chemical Technology outlines DoE applications for reaction optimization .
- Computational Tools : ICReDD’s integrated computational-experimental workflows .
- Safety Compliance : Refer to "Chemical Hygiene Plan" frameworks for hazardous compound handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
